molecular formula C26H23FN4O2S2 B12158093 N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12158093
M. Wt: 506.6 g/mol
InChI Key: GHLFIRKVDTVYGZ-MUXKCCDJSA-N
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Description

N’-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a benzothieno pyrimidine core, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the Acetohydrazide Moiety: This is typically done by reacting the intermediate with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno pyrimidine core.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl and methylphenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of catalysts like palladium or bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its ability to interact with specific biological targets might make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
  • N’-[(Z)-(4-bromophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Uniqueness

The presence of the fluorophenyl group in N’-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may exhibit different chemical and pharmacological behaviors.

Properties

Molecular Formula

C26H23FN4O2S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23FN4O2S2/c1-16-6-12-19(13-7-16)31-25(33)23-20-4-2-3-5-21(20)35-24(23)29-26(31)34-15-22(32)30-28-14-17-8-10-18(27)11-9-17/h6-14H,2-5,15H2,1H3,(H,30,32)/b28-14-

InChI Key

GHLFIRKVDTVYGZ-MUXKCCDJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)F)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(C=C4)F)SC5=C3CCCC5

Origin of Product

United States

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